

Kukoamine B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Kukoamine B

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Abstract

Kukoamine B, a spermine alkaloid derived from the traditional Chinese herb *Lycium chinense*, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of **Kukoamine B**. Notably, this document details its potent dual inhibitory action against lipopolysaccharide (LPS) and CpG DNA, highlighting its potential as a therapeutic agent for sepsis and other inflammatory conditions. Detailed summaries of its effects on key signaling pathways, supported by quantitative data and experimental methodologies, are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Kukoamine B is a symmetrical spermine derivative distinguished by the presence of two dihydrocaffeoyl groups.^[1] Its chemical structure is fundamental to its biological activity, particularly its ability to bind to pathogen-associated molecular patterns (PAMPs).

Table 1: Chemical Identifiers and Properties of **Kukoamine B**

Property	Value	Reference(s)
IUPAC Name	N-(3-aminopropyl)-N-[4-[[3-[[3-(3,4-dihydroxyphenyl)-1-oxopropyl]amino]propyl]amino]butyl]-3,4-dihydroxy-benzenepropanamide	[2][3][4]
CAS Number	164991-67-7	[2][3][4]
Molecular Formula	C ₂₈ H ₄₂ N ₄ O ₆	[2][3][5]
Molecular Weight	530.66 g/mol	[2][5]
SMILES String	<chem>O=C(N(CCCN)CCCCNCCCN C(CCC1=CC=C(O)C(O)=C1)=O)CCC2=CC=C(O)C(O)=C2</chem>	[2]
InChI Key	IWRAOCFRRTWUDF-UHFFFAOYSA-N	[2][4]
Appearance	Crystalline solid; Solid powder	[2][4]
Purity	>95% (Commercially available)	[4][6]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL	[4]
λ _{max}	283 nm	[4][6]
Predicted Boiling Point	844.3±65.0 °C	[7]
Predicted Density	1.232±0.06 g/cm ³	[7]

Biological Activity and Therapeutic Potential

Kukoamine B exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied. Its primary mechanism of action in inflammatory conditions is the direct binding and neutralization of LPS and CpG DNA.[3][5]

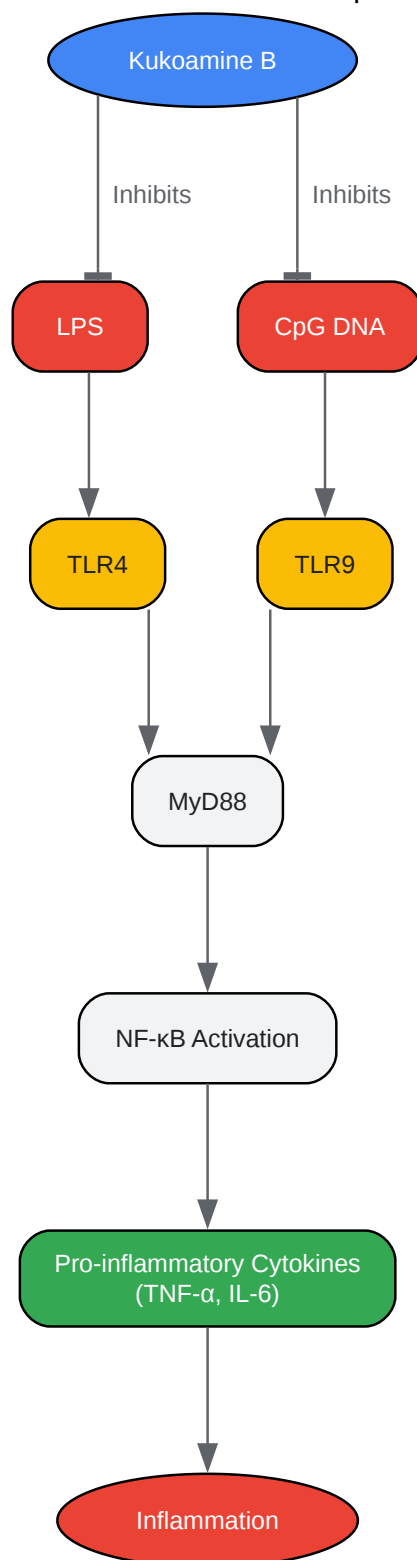
Table 2: Quantitative Biological Data of **Kukoamine B**

Parameter	Value	Experimental Model	Reference(s)
Binding Affinity (Kd) for LPS	1.23 μ M	Biosensor technology	[8]
Binding Affinity (Kd) for CpG DNA	0.66 μ M	Biosensor technology	[8]
Dissociation Equilibrium Constant (KD) for CpG DNA	4.82×10^{-7} M	Dual polarization interferometry	[2]
Inhibition of TNF- α and IL-6 release	50-200 μ M (12 h)	LPS- and CpG DNA-induced RAW 264.7 cells	[8]
Neuroprotection	5-20 μ M (2 h)	H ₂ O ₂ -induced SH-SY5Y cells	[8]
Anti-osteoporotic effects	2, 5 mg/kg (p.o., daily, 12 weeks)	Ovariectomized (OVX) mice	[8]
Anti-diabetic and anti-inflammatory effects	25, 50 mg/kg (i.g., daily, 9 weeks)	High-fat/high-fructose-fed rats	[6][8]

Anti-Sepsis and Anti-Inflammatory Activity

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often involving the recognition of PAMPs like LPS (from Gram-negative bacteria) and CpG DNA (from bacteria) by Toll-like receptors (TLRs).[9][10] **Kukoamine B** acts as a dual inhibitor of these PAMPs.[3][5] By binding to LPS and CpG DNA, **Kukoamine B** prevents their interaction with TLR4 and TLR9, respectively.[4][11] This, in turn, inhibits the downstream activation of signaling pathways, such as the NF- κ B pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF- α and IL-6.[9][11]

Kukoamine B's Inhibition of LPS and CpG DNA Signaling

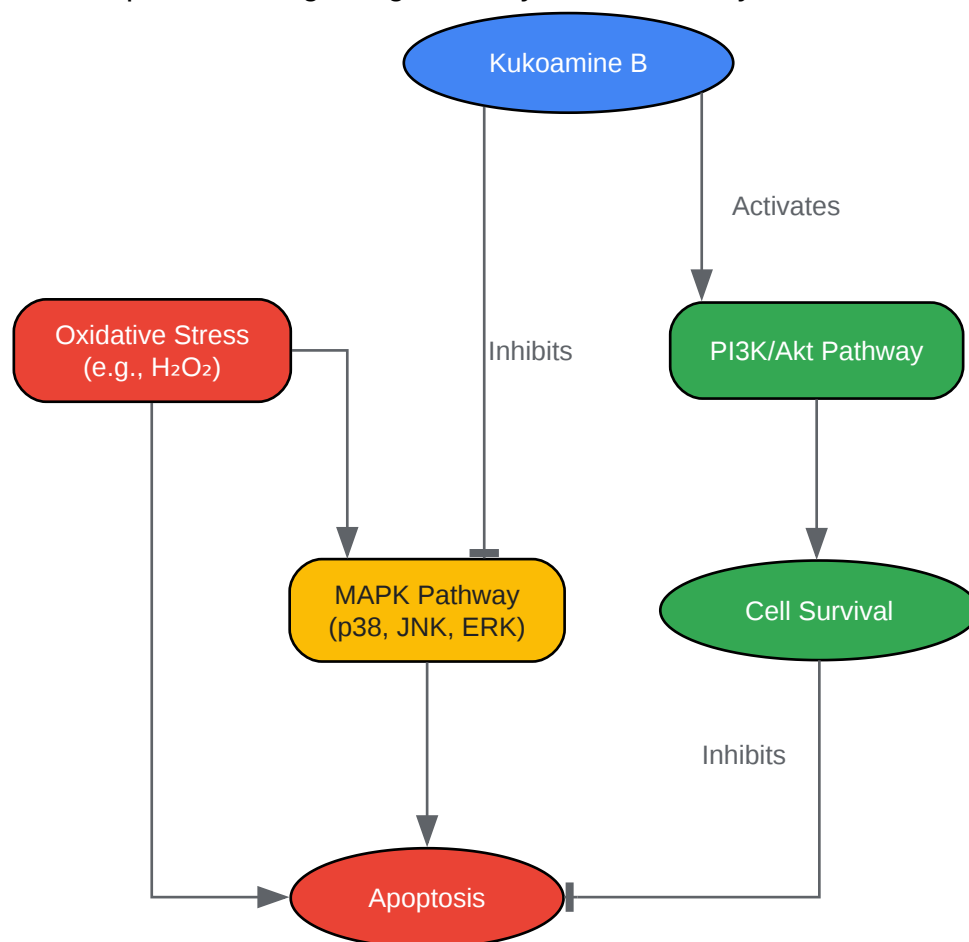
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Caption: **Kukoamine B** inhibits inflammation by binding to LPS and CpG DNA.

Neuroprotective and Antioxidant Activity

Kukoamine B has demonstrated significant neuroprotective effects against oxidative stress. It enhances the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6] Furthermore, it has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and apoptosis.

Neuroprotective Signaling Pathways Modulated by Kukoamine B



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Caption: **Kukoamine B** promotes cell survival by modulating PI3K/Akt and MAPK pathways.

Experimental Protocols

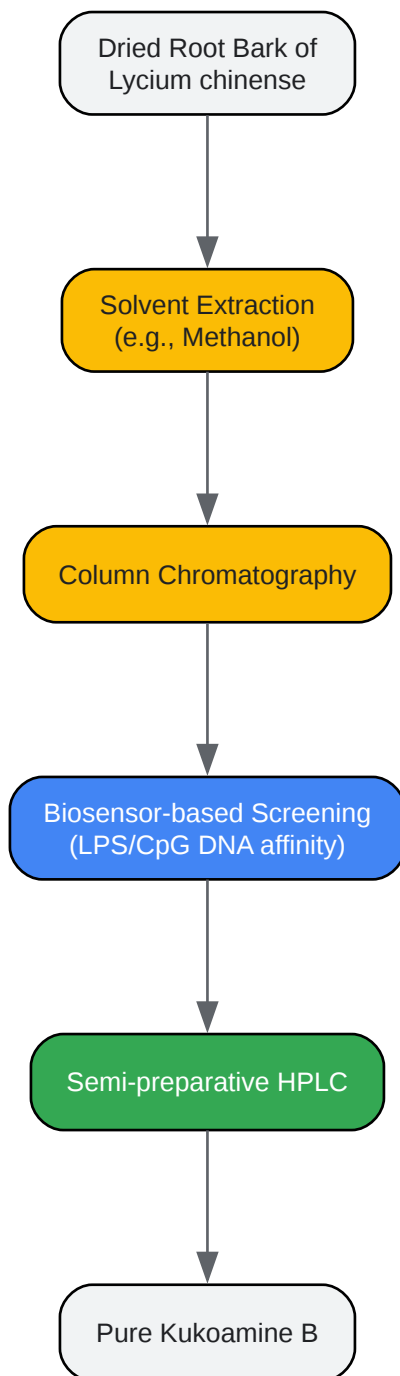
The following sections provide an overview of the key experimental methodologies that have been employed in the study of **Kukoamine B**.

Isolation and Purification

Kukoamine B is naturally found in the root bark of *Lycium chinense*. A common method for its isolation involves:

- Extraction: The dried and powdered root bark is extracted with a suitable solvent, such as methanol or ethanol.
- Fractionation: The crude extract is then subjected to fractionation using techniques like column chromatography with different stationary phases (e.g., silica gel, C18) and solvent gradients.
- Purification: The fractions showing high affinity for LPS and CpG DNA, as determined by biosensor analysis, are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Kukoamine B**.[\[11\]](#)[\[12\]](#)[\[13\]](#)

General Workflow for Kukoamine B Isolation and Purification



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Caption: Workflow for the isolation and purification of **Kukoamine B**.

In Vitro Assays

- **Binding Affinity Assays:** The interaction between **Kukoamine B** and its targets (LPS and CpG DNA) has been quantified using biosensor technology, such as surface plasmon resonance (SPR) or dual polarization interferometry.[2][3] These techniques measure the change in refractive index at a sensor surface as molecules bind, allowing for the determination of association and dissociation rate constants, and ultimately the binding affinity (Kd).
- **Cell Viability Assays:** The cytotoxicity of **Kukoamine B** and its protective effects against various insults (e.g., oxidative stress) are typically assessed using assays like the MTT or WST-8 assay in relevant cell lines (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells).[8][14]
- **Cytokine Release Assays:** The levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) to evaluate the anti-inflammatory effects of **Kukoamine B**. [6]
- **Western Blot Analysis:** This technique is used to determine the protein expression levels of key components of signaling pathways (e.g., p-p38, p-JNK, p-ERK, Akt) to elucidate the mechanism of action of **Kukoamine B**. [15]

In Vivo Studies

- **Sepsis Models:** The efficacy of **Kukoamine B** in treating sepsis is evaluated in animal models, typically mice. Sepsis is induced by administering a lethal dose of heat-killed *E. coli* or LPS. The protective effects of **Kukoamine B** are assessed by monitoring survival rates and measuring the levels of circulatory LPS and pro-inflammatory cytokines.[3][8][9]
- **Metabolic Disease Models:** The effects of **Kukoamine B** on insulin resistance and obesity have been studied in rats fed a high-fat/high-fructose diet. Parameters such as body weight, blood glucose, insulin levels, and lipid profiles are monitored.[6]
- **Pharmacokinetic Studies:** The absorption, distribution, metabolism, and excretion (ADME) properties of **Kukoamine B** are investigated in healthy human volunteers through randomized, double-blind, placebo-controlled phase I clinical trials.[1][16]

Conclusion

Kukoamine B is a promising natural product with a well-defined chemical structure and a multifaceted pharmacological profile. Its unique ability to dually inhibit LPS and CpG DNA makes it a strong candidate for the development of novel anti-sepsis therapies. Furthermore, its neuroprotective, antioxidant, and anti-diabetic properties warrant further investigation for other therapeutic applications. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of **Kukoamine B** and unlock its full therapeutic potential.

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References

- 1. First-in-Human Safety, Tolerability, and Pharmacokinetics of Single-Dose Kukoamine B Mesylate in Healthy Subjects: A Randomized, Double-Blind, Placebo-Controlled Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the inhibition mechanism of kukoamine B against CpG DNA via binding and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Kukoamine B, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kukoamine B, a novel dual inhibitor of LPS and CpG DNA, is a potential candidate for sepsis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kukoamine B Ameliorate Insulin Resistance, Oxidative Stress, Inflammation and Other Metabolic Abnormalities in High-Fat/High-Fructose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kukoamine A activates Akt/GSK-3 β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel role of kukoamine B: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual targets guided screening and isolation of Kukoamine B as a novel natural anti-sepsis agent from traditional Chinese herb Cortex lycii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Safety, Tolerability, and Pharmacokinetics of Kukoamine B in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled, Multiple-Dose Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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